(2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Overview
Description
(2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one phenyl ring and an isopropyl group on the other phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 4-isopropylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated ketones and alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This interaction can modulate the activity of enzymes and proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
- (2E)-1-(3-Fluorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
- (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Uniqueness
The presence of the bromine atom in (2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one imparts unique reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific substitution reactions that are not as readily accessible with other halogens or substituents. Additionally, the compound’s specific steric and electronic properties contribute to its distinct biological activities and chemical behavior.
Properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO/c1-13(2)15-9-6-14(7-10-15)8-11-18(20)16-4-3-5-17(19)12-16/h3-13H,1-2H3/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIHLSNDLGQNDU-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.